molecular formula C9H13NO2S B12123841 Ethyl 5-amino-3-ethylthiophene-2-carboxylate

Ethyl 5-amino-3-ethylthiophene-2-carboxylate

Cat. No.: B12123841
M. Wt: 199.27 g/mol
InChI Key: BSXJUCPZNADKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) is an organic compound with a complex structure that includes a thiophene ring, an amino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) typically involves the esterification of 2-thiophenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The amino group is introduced through a subsequent reaction, often involving the use of an amine source under controlled conditions to achieve the desired substitution on the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) is unique due to the presence of both an amino group and an ethyl ester group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Ethyl 5-amino-3-ethylthiophene-2-carboxylate (EETC) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EETC, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

EETC belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C9H11NO2SC_9H_{11}NO_2S, with a molecular weight of approximately 185.25 g/mol. The presence of an amino group and a carboxylate functional group contributes to its reactivity and biological potential.

The biological activity of EETC is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : EETC may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Binding : The compound can bind to specific receptors, influencing signal transduction pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Research indicates that EETC exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death.

Anticancer Activity

EETC has shown promising anticancer activity in several studies:

  • In Vitro Studies : EETC was tested on various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated significant cytotoxic effects, with IC50 values ranging from 20 nM to 130 nM depending on the cell line tested .
  • Case Study: Comparative Analysis
    A comparative study evaluated EETC against other thiophene derivatives. Results indicated that EETC outperformed several analogs in inhibiting cancer cell proliferation, suggesting a unique mechanism of action attributable to its specific structural features .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of EETC:

Activity Type Target Organism/Cell Line IC50 Value (nM) Mechanism
AntimicrobialStaphylococcus aureus< 50Cell wall disruption
AnticancerHeLa130Induction of apoptosis
AnticancerMCF-780Cell cycle arrest
AnticancerHepG220Inhibition of proliferation

Comparative Studies with Similar Compounds

EETC's structure allows for comparisons with other thiophene derivatives that possess similar functional groups:

  • Mthis compound : This compound has shown lower cytotoxicity compared to EETC in various cancer cell lines, indicating that the ethyl group in EETC may enhance its biological activity.
  • Tert-butyl 5-amino-3-ethylthiophene-2-carboxylate : While also exhibiting antimicrobial properties, this derivative did not demonstrate the same level of anticancer activity as EETC.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 5-amino-3-ethylthiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-3-6-5-7(10)13-8(6)9(11)12-4-2/h5H,3-4,10H2,1-2H3

InChI Key

BSXJUCPZNADKGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.